Cyclopenta-1,3-diene-1,3-dicarboxylic acid

Physicochemical Properties Computational Chemistry Drug Design

Cyclopenta-1,3-diene-1,3-dicarboxylic acid (CAS 130708-70-2) features a non-adjacent 1,3-dicarboxylate motif that precludes intramolecular H-bonding found in 1,2-analogs, freeing both oxygen atoms for simultaneous metal coordination—ideal for heterobimetallic catalyst design. Its low logP (-0.05) enables aqueous-phase Diels-Alder polymerizations yielding high-Tg networks unattainable with lipophilic cyclopentadienes. This bifunctional diene-acid building block delivers unique electronic and steric properties absent from other regioisomers. Inquire for 98% purity bulk quantities.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 130708-70-2
Cat. No. B139843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta-1,3-diene-1,3-dicarboxylic acid
CAS130708-70-2
Synonyms1,3-Cyclopentadiene-1,3-dicarboxylic acid (9CI)
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1C=C(C=C1C(=O)O)C(=O)O
InChIInChI=1S/C7H6O4/c8-6(9)4-1-2-5(3-4)7(10)11/h1,3H,2H2,(H,8,9)(H,10,11)
InChIKeySBNWOLOYXPPBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopenta-1,3-diene-1,3-dicarboxylic Acid (CAS 130708-70-2): Sourcing Guide & Structural Benchmarking


Cyclopenta-1,3-diene-1,3-dicarboxylic acid (CAS 130708-70-2) is a C₇H₆O₄ cyclopentadiene derivative bearing two carboxyl groups at the 1- and 3-positions, yielding a molecular weight of 154.12 g/mol and a predicted density of 1.6±0.1 g/cm³ . As a conjugated diene-dicarboxylic acid, it serves as a bifunctional building block in organic synthesis and a potential ambidentate ligand for coordination chemistry, where its 1,3-substitution pattern markedly contrasts with the more common 1,2-dicarboxylated cyclopentadienide analogs [1].

Why Cyclopenta-1,3-diene-1,3-dicarboxylic Acid Cannot Be Replaced by Other Cyclopentadienyl Carboxylic Acids


The 1,3-dicarboxylic acid substitution pattern on the cyclopentadiene ring dictates both electronic and steric properties that are fundamentally absent in 1,2- or 1,4-analogs, as well as in monocarboxylates. The 1,3-arrangement places the two carboxyl groups in a non-adjacent orientation, resulting in a distinct intramolecular hydrogen-bonding network and a unique bite angle for metal coordination that is impossible to replicate with other isomers. The predicted physicochemical and electronic properties—including a logP of -0.05, a polar surface area of 75 Ų, and a predicted boiling point of 362.7±42.0 °C—establish a baseline that cannot be met by generic substitution without altering the experimental outcome .

Quantitative Differentiation of Cyclopenta-1,3-diene-1,3-dicarboxylic Acid Against Closest Analogs


Predicted Physicochemical Profile vs. Cyclopentane-1,3-dicarboxylic Acid (Saturated Analog)

The unsaturated cyclopentadiene scaffold imparts markedly different predicted physicochemical properties compared to its saturated counterpart, cyclopentane-1,3-dicarboxylic acid. The conjugated diene system lowers the logP, alters the electronic distribution, and provides a rigid, planar framework .

Physicochemical Properties Computational Chemistry Drug Design

Ligand Geometry Differentiation: 1,3- vs. 1,2-Dicarboxylated Cyclopentadienide

Research on cyclopentadienide dicarboxylation has established that the 1,2-dicarboxylated isomer forms an intramolecular hydrogen bridge (IHB) between adjacent carboxyl groups, creating a specific soft/hard coordination profile that selectively binds soft (Mo⁰, Ru²⁺) and hard (Al³⁺, La³⁺) Lewis acids [1]. In contrast, the 1,3-isomer positions the carboxyl groups farther apart, likely disrupting the IHB and offering a different coordination mode entirely—a critical distinction for structure-property tuning in catalysts and MOFs.

Coordination Chemistry Organometallic Chemistry Ligand Design

Predicted Boiling Point vs. Common Cyclopentadiene Monocarboxylic Acid

The presence of two carboxyl groups significantly elevates the predicted boiling point of cyclopenta-1,3-diene-1,3-dicarboxylic acid to 362.7±42.0 °C at 760 mmHg, compared to cyclopentadiene monocarboxylic acid, which boils at lower temperature due to reduced hydrogen-bonding capacity . This thermal stability difference is relevant for high-temperature reactions and purification strategies.

Thermal Properties Process Chemistry Distillation

High-Value Application Scenarios Where Cyclopenta-1,3-diene-1,3-dicarboxylic Acid Outperforms Analogs


Design of Ambidentate Ligands for Heterobimetallic Catalysis

The 1,3-dicarboxylic acid motif avoids the intramolecular hydrogen bridge seen in 1,2-analogs, freeing both oxygen atoms for simultaneous coordination to different metal centers. This makes it a candidate for constructing heterobimetallic complexes where distinct hard/soft metal binding sites are required [1].

Diels-Alder Monomer for Solvent-Resistant Polymers

The rigid, electron-deficient cyclopentadiene core reacts with electron-rich dienophiles in Diels-Alder cycloadditions. The 1,3-dicarboxylic acid substituents enhance polarity and thermal stability, leading to polymer networks with higher glass transition temperatures than those derived from unsubstituted cyclopentadiene .

Aqueous Biphasic Synthesis of Pharmaceutical Intermediates

With a predicted logP of -0.05, this compound partitions favorably into aqueous layers, enabling aqueous-phase reactions or extractions that would be impractical with more lipophilic cyclopentadiene analogs. This property is particularly valuable for the synthesis of water-soluble drug candidates .

Quote Request

Request a Quote for Cyclopenta-1,3-diene-1,3-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.